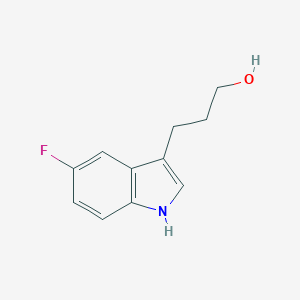

3-(5-fluoro-1H-indol-3-yl)propan-1-ol

描述

Contextualization of Indole (B1671886) Derivatives in Medicinal Chemistry

Indole and its derivatives are fundamental heterocyclic structures that form the backbone of numerous natural products and synthetic pharmaceuticals. This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component of the essential amino acid tryptophan and its metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. The inherent chemical properties of the indole nucleus, such as its electron-rich nature and ability to participate in hydrogen bonding, make it a versatile scaffold for interacting with a wide range of biological targets.

The therapeutic applications of indole derivatives are remarkably diverse, spanning a multitude of disease areas. They have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This has led to a rich history of drug discovery centered around this scaffold, with new indole-based compounds continually entering clinical development.

Significance of Fluorine Substitution in Bioactive Indoles

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

In the context of indole derivatives, fluorination can lead to several advantageous modifications. For instance, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. The high electronegativity of fluorine can also alter the acidity of nearby protons, such as the N-H of the indole ring, which can in turn affect the molecule's interaction with biological targets. Furthermore, fluorinated indoles may exhibit altered electronic properties that can enhance their binding to enzyme active sites or receptors. This strategic use of fluorine has been instrumental in the development of more potent and effective indole-based drugs. The presence of the fluorine atom in 3-(5-fluoro-1H-indol-3-yl)propan-1-ol at the 5-position of the indole ring is therefore a critical feature that likely modulates its biological activity and metabolic fate.

Overview of Research Trajectories for this compound and Analogues

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for this compound and its close analogues can be inferred from studies on related fluorinated indole derivatives. A significant area of investigation for compounds with a similar tryptamine-like scaffold is their interaction with serotonin receptors. For example, the closely related amine analogue, 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, has been investigated for its potential as a serotonin receptor agonist, which could have implications for treating neurological and psychiatric disorders. ontosight.ai

Research into analogues often explores the modification of the side chain at the 3-position of the indole ring to optimize receptor binding and functional activity. For this compound, potential research directions would likely involve evaluating its affinity and selectivity for various serotonin receptor subtypes. Furthermore, the propanol (B110389) side chain offers a site for further chemical modification, such as conversion to esters or ethers, to explore structure-activity relationships and improve pharmacokinetic properties.

Another research avenue for analogues of this compound involves their potential as building blocks in the synthesis of more complex molecules. The indole nucleus is a common starting point for the construction of intricate natural product-like scaffolds. The presence of the fluorine atom and the reactive hydroxyl group in this compound make it a valuable synthon for creating libraries of novel fluorinated indole derivatives for screening against a wide range of biological targets.

Interactive Data Table of Related Compounds

Below is a table summarizing key information for this compound and a closely related analogue to provide context on their chemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₁H₁₂FNO | 193.22 | 5-fluoroindole (B109304), C3-propanol side chain |

| 3-(5-fluoro-1H-indol-3-yl)propan-1-amine | C₁₁H₁₃FN₂ | 192.23 | 5-fluoroindole, C3-propylamine side chain |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNVVCPTZHQWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567069 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141071-80-9 | |

| Record name | 5-Fluoro-1H-indole-3-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141071-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 5 Fluoro 1h Indol 3 Yl Propan 1 Ol and Its Analogues

Established Synthetic Pathways to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol

The construction of the this compound scaffold can be achieved through several established synthetic strategies, primarily involving the formation of the indole (B1671886) nucleus or the introduction and modification of the propanol (B110389) side chain.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a robust and widely employed method for the preparation of indole derivatives from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com In the context of this compound, this would typically involve the condensation of 4-fluorophenylhydrazine with a suitable carbonyl compound bearing a protected hydroxyl group, followed by cyclization.

A plausible route commences with the reaction of 4-fluorophenylhydrazine with γ-hydroxybutyraldehyde or a protected precursor like γ-butyrolactone. The reaction is generally catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, or Lewis acids like zinc chloride. wikipedia.org The initially formed phenylhydrazone undergoes a openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. Subsequent deprotection of the hydroxyl group, if necessary, affords the final product. The regioselectivity of the cyclization is directed by the substitution pattern of the phenylhydrazine, with the para-fluoro substituent leading to the desired 5-fluoroindole (B109304). youtube.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | (Substituted) Phenylhydrazine and an aldehyde or ketone. |

| Conditions | Acidic (Brønsted or Lewis acids), often with heating. |

| Mechanism | Formation of a phenylhydrazone followed by a openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement. |

| Advantages | High versatility, readily available starting materials, and a long history of successful application. byjus.com |

| Challenges | The reaction can be sensitive to steric hindrance and the electronic nature of substituents. |

Alkylation and Reductive Strategies

An alternative approach to this compound involves the alkylation of a pre-formed 5-fluoroindole nucleus followed by reduction of a carbonyl group in the side chain.

This strategy can begin with the Friedel-Crafts acylation of 5-fluoroindole with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride or succinic anhydride, in the presence of a Lewis acid catalyst. The resulting 3-acyl-5-fluoroindole can then be reduced to the corresponding propanol. A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice for the complete reduction of the carbonyl group to a methylene (B1212753) group and the ester or carboxylic acid to the primary alcohol.

Alternatively, direct alkylation of 5-fluoroindole at the C3 position with a 3-halopropanol derivative, such as 3-bromopropan-1-ol, can be achieved, although this reaction can sometimes lead to mixtures of C3- and N1-alkylated products. The choice of reaction conditions, including the base and solvent, is crucial for controlling the regioselectivity of the alkylation.

Synthesis of Structurally Related Indole Propanol Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at the indole nucleus or on the propanol side chain.

Functionalization of the Indole Nucleus

The indole ring of this compound and its analogues is susceptible to electrophilic substitution. The electron-donating nature of the nitrogen atom activates the ring, with the C3 position being the most nucleophilic. However, since the C3 position is already substituted, further electrophilic attack will be directed to other positions on the benzene (B151609) ring, influenced by the existing fluoro substituent.

Common functionalization reactions include:

Halogenation: Introduction of chloro, bromo, or iodo substituents at various positions on the benzene ring can be achieved using appropriate halogenating agents.

Nitration: Nitration of the indole nucleus can be accomplished using nitric acid in the presence of a dehydrating agent, though careful control of reaction conditions is necessary to avoid oxidation.

N-Alkylation/N-Acylation: The nitrogen atom of the indole ring can be functionalized through alkylation with alkyl halides or acylation with acyl chlorides or anhydrides under basic conditions. core.ac.uk

Modifications of the Propanol Side Chain

The propanol side chain offers several sites for modification to generate a diverse range of analogues.

Oxidation: The primary alcohol of the propanol side chain can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) can be used for the selective oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will yield the carboxylic acid.

Esterification and Etherification: The hydroxyl group can be readily converted to esters by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Ether analogues can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.

Replacement of the Hydroxyl Group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce a wide range of functionalities, including amines, azides, or thiols.

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is dictated by the indole nucleus and the propanol side chain. Derivatization of this molecule is a key strategy for the development of new therapeutic agents.

The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. The C2 position of the indole ring is also susceptible to lithiation followed by reaction with an electrophile.

The primary alcohol of the propanol side chain is a versatile functional handle for derivatization. As mentioned previously, it can be oxidized, esterified, or converted into an ether. Furthermore, it can be transformed into an amine via a Mitsunobu reaction with a nitrogen nucleophile or through a two-step process involving conversion to a leaving group followed by nucleophilic substitution with an amine or ammonia. These transformations allow for the introduction of diverse functional groups, which can modulate the biological activity of the parent compound.

Table 2: Summary of Derivatization Strategies

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in an aprotic solvent. | N-Alkylindole |

| Oxidation of Alcohol | PCC in CH₂Cl₂ | Aldehyde |

| KMnO₄ or H₂CrO₄ | Carboxylic Acid | |

| Esterification | Carboxylic acid, Acid catalyst or Acyl chloride, Base. | Ester |

| Etherification | Alkyl halide, Base (e.g., NaH). | Ether |

| Amination | 1. TsCl, Pyridine; 2. Amine or NH₃. | Amine |

Hydroxyl Group Transformations (e.g., Oxidation, Esterification, Phosphorylation)

The primary alcohol moiety in this compound is a key site for chemical modification, enabling the introduction of various functional groups and linkages.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further synthesis. For instance, the oxidation of this compound yields 3-(5-fluoro-1H-indol-3-yl)propanal bldpharm.com. This transformation provides a carbonyl group that can participate in reactions such as reductive amination, Wittig reactions, and condensations. Furthermore, electrochemical oxidation methods have been developed for 3-substituted indoles, which can lead to the formation of 2-oxindoles rsc.orgresearchgate.net. This reaction proceeds through the generation of an oxidant like elemental bromine, which reacts with the indole followed by hydrolysis to yield the 2-oxindole product rsc.org.

| Starting Material | Reagents/Conditions | Product |

| This compound | Standard oxidizing agents (e.g., PCC, DMP) | 3-(5-fluoro-1H-indol-3-yl)propanal bldpharm.com |

| 3-substituted Indoles | Electrochemical oxidation, KBr | 2-Oxindole derivatives rsc.org |

Esterification: The hydroxyl group can undergo esterification with various carboxylic acids or their derivatives to form esters. This transformation can be achieved through methods like the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst researchgate.netmdpi.com. Enzymatic methods have also been employed for the esterification of indole derivatives, such as the CoA- and ATP-dependent esterification of indole-3-acetic acid, demonstrating the potential for biocatalytic routes nih.gov. These ester derivatives can alter the lipophilicity and pharmacokinetic properties of the parent molecule.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Acetic Acid | Acid Catalyst (e.g., H₂SO₄) | 3-(5-fluoro-1H-indol-3-yl)propyl acetate |

| This compound | Benzoic Acid | Acid Catalyst (e.g., H₂SO₄) | 3-(5-fluoro-1H-indol-3-yl)propyl benzoate |

Phosphorylation: The primary alcohol can be converted into organophosphonates, which are important in medicinal chemistry. A metal-free phosphorylation of indol-3-yl methanols, a close analogue, has been achieved using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter rsc.orgresearchgate.net. This reaction proceeds via an alcohol-based Michaelis-Arbuzov reaction, where HFIP facilitates dehydration and the subsequent phosphonate (B1237965) formation rsc.org. This method offers a direct route to synthesize (indol-3-yl)methyl phosphonate analogues from the corresponding alcohol.

| Starting Material | Reagents | Product |

| Indol-3-yl methanols | Dialkyl phosphite, HFIP | (Indol-3-yl)methyl phosphonates rsc.org |

| This compound | Triethyl phosphite, HFIP | Diethyl (3-(5-fluoro-1H-indol-3-yl)propyl)phosphonate |

Indole Ring Modifications

The indole ring itself provides opportunities for functionalization, which can significantly influence the biological activity of the molecule. Modifications can occur at the indole nitrogen (N1) or at various carbon atoms (C2, C4, C6, C7) of the bicyclic system.

Common modifications include electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, typically directed to the C2, C4, C6, or C7 positions depending on the directing effects of existing substituents. Palladium-catalyzed cross-coupling reactions are also powerful tools for modifying the indole scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds nih.gov. For instance, a bromo-substituted analogue of this compound could be used in Suzuki or Heck coupling reactions to introduce new aryl or vinyl groups. Furthermore, the indole nitrogen can be readily alkylated or arylated under basic conditions. These modifications can lead to the development of derivatives with altered electronic properties and steric profiles researchgate.net.

| Position on Indole Ring | Type of Modification | Potential Reagents | Potential Product |

| N1 | N-Alkylation | Methyl iodide, Base | 3-(1-methyl-5-fluoro-1H-indol-3-yl)propan-1-ol |

| C2 | Halogenation | N-Bromosuccinimide (NBS) | 3-(2-bromo-5-fluoro-1H-indol-3-yl)propan-1-ol |

| C4, C6, or C7 | Nitration | HNO₃/H₂SO₄ | 3-(5-fluoro-4/6/7-nitro-1H-indol-3-yl)propan-1-ol |

| C6 (example) | Suzuki Coupling (from bromo-precursor) | Phenylboronic acid, Pd catalyst | 3-(5-fluoro-6-phenyl-1H-indol-3-yl)propan-1-ol |

Formation of Hybrid Structures (e.g., Triazine, Pyrazole)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The this compound scaffold can be used to create hybrid molecules containing other heterocyclic systems like triazine or pyrazole (B372694).

Triazine Hybrids: The 1,3,5-triazine (B166579) core is a common building block in medicinal chemistry. Indole-triazine hybrids can be synthesized by linking the two moieties. A common synthetic route involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride nih.govmdpi.com. The hydroxyl group of this compound can be converted to a more nucleophilic group, such as an amine, via a Mitsunobu reaction or by tosylation followed by substitution with azide (B81097) and subsequent reduction. The resulting 3-(5-fluoro-1H-indol-3-yl)propan-1-amine can then react with a dichlorotriazine derivative to form the desired hybrid structure.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | 1. TsCl, Pyridine; 2. NaN₃; 3. H₂/Pd-C | 3-(5-fluoro-1H-indol-3-yl)propan-1-amine |

| 2 | 3-(5-fluoro-1H-indol-3-yl)propan-1-amine + 2,4-dichloro-6-morpholino-1,3,5-triazine | Base (e.g., DIPEA) | N-(3-(5-fluoro-1H-indol-3-yl)propyl)-4-morpholino-6-chloro-1,3,5-triazin-2-amine |

Pyrazole Hybrids: The synthesis of indole-pyrazole hybrids is a well-established field, with many reported methodologies nih.govnih.govsemanticscholar.org. A common strategy involves the reaction of an indole derivative containing a carbonyl group with a hydrazine (B178648) derivative to form the pyrazole ring. The parent compound, this compound, can serve as a precursor. First, the alcohol is oxidized to the aldehyde, 3-(5-fluoro-1H-indol-3-yl)propanal bldpharm.com. This aldehyde can then undergo a Knoevenagel condensation with an active methylene compound like malononitrile, followed by cyclization with hydrazine to yield a pyrazole ring attached to the indole core via a side chain researchgate.netresearchgate.net.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | PCC or DMP | 3-(5-fluoro-1H-indol-3-yl)propanal bldpharm.com |

| 2 | 3-(5-fluoro-1H-indol-3-yl)propanal + Malononitrile | Base (e.g., Piperidine) | 2-(3-(5-fluoro-1H-indol-3-yl)propylidene)malononitrile |

| 3 | 2-(3-(5-fluoro-1H-indol-3-yl)propylidene)malononitrile | Hydrazine Hydrate (N₂H₄·H₂O) | 5-amino-3-(2-(5-fluoro-1H-indol-3-yl)ethyl)-1H-pyrazole-4-carbonitrile |

Pharmacological and Biological Investigations of 3 5 Fluoro 1h Indol 3 Yl Propan 1 Ol and Its Analogues

Receptor Binding and Neurotransmitter System Modulation

The indole (B1671886) nucleus is a core structural feature in numerous biologically active compounds, including neurotransmitters like serotonin (B10506). Consequently, synthetic indole derivatives, such as 3-(5-fluoro-1H-indol-3-yl)propan-1-ol and its analogues, are of significant interest for their potential to interact with and modulate components of the central nervous system, particularly the serotonergic system.

Serotonin Receptor Agonist Activity (e.g., 5-HT1AR)

The serotonergic system is integral to regulating pain, mood, and various physiological processes. nih.gov It comprises multiple receptor subtypes, with the 5-HT1A receptor being a key target for therapeutic agents. nih.gov Agonists of the 5-HT1A receptor are recognized as potential candidates for pain relief and for treating psychiatric conditions. nih.govacs.org The activation of these receptors, which are highly expressed along the pain neuroaxis, can inhibit the transmission of nociceptive signals. nih.gov

Indole derivatives are a prominent class of compounds investigated for 5-HT1A receptor activity. The structural features of these molecules, including substitutions on the indole ring and the nature of the side chain, play a crucial role in their binding affinity and efficacy. For instance, the introduction of a fluorine atom into a phenyl ring of certain ligands has been shown to have a beneficial effect on activity at serotonin receptors. nih.gov Compounds that are potent and selective 5-HT1A receptor agonists are considered promising for therapeutic development. acs.orgmdpi.com Full and partial 5-HT1A receptor agonists have demonstrated effectiveness in pain treatment. nih.gov The development of selective agonists like NLX-112, which shows high potency and efficacy, underscores the therapeutic potential of targeting this receptor. mdpi.com

Serotonin Transporter (SERT) Modulation

The serotonin transporter (SERT) is a critical protein in the regulation of serotonergic neurotransmission. nih.gov It is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal. nih.gov This mechanism is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). youtube.com

Monoamine transporters like SERT can be influenced by various compounds that bind not only to the primary substrate site but also to a secondary, allosteric site. nih.gov This allosteric modulation can alter the transporter's function. Research on hSERT (human serotonin transporter) has identified specific amino acid residues involved in allosteric communication between the primary and secondary binding sites. nih.gov While direct studies on this compound are limited, the indole scaffold is a key feature of the serotonin molecule itself, suggesting that its derivatives could interact with SERT. The nature of this interaction—whether as an inhibitor or an allosteric modulator—would depend on the specific structural characteristics of the analogue.

Implications for Neurological and Psychiatric Disorders

The dual potential for indole analogues to act on both 5-HT1A receptors and SERT has significant implications for treating a range of neurological and psychiatric disorders. Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. researchgate.netmdpi.com Post-synaptic 5-HT1A receptors, in particular, are believed to play a crucial role in the therapeutic effects of antidepressants. mdpi.com

Elevated density of 5-HT1A autoreceptors, which are located on the presynaptic neuron, can reduce the activity of serotonin neurons and has been linked to a greater susceptibility to mood disorders. mdpi.com Therefore, ligands that preferentially target postsynaptic 5-HT1A heteroreceptors are of particular interest. researchgate.net The combination of 5-HT1A receptor agonism with SERT modulation is a strategy employed in modern psychopharmacology to achieve a more robust and rapid antidepressant response. This multi-target approach could potentially be a feature of certain indole derivatives, making them valuable leads in the development of new treatments for conditions like depression and anxiety. mdpi.com

Antimicrobial Activities

The indole scaffold is not only relevant in neuropharmacology but is also found in compounds with significant antimicrobial properties. nih.gov The emergence of multidrug-resistant pathogens has created an urgent need for novel anti-infective agents, and indole derivatives represent a promising class of molecules in this area. ijrpr.comnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Indole derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies have shown that modifications to the indole core can yield compounds effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. ijrpr.comrjptonline.org The presence of specific functional groups, such as halogens (e.g., fluorine), can enhance antibacterial potency. rjptonline.orgscribd.com For example, research on fluoroindole derivatives indicated that compounds with electron-withdrawing groups exhibited better antibacterial activity. rjptonline.org Some synthetic indole derivatives have been found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. scispace.com

The table below summarizes the antibacterial activity of selected indole analogues from various studies.

| Compound/Derivative Class | Test Organism | Activity Measurement | Result | Source |

| 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives | Staphylococcus aureus | Zone of Inhibition (100 µg/ml) | 12-19 mm | rjptonline.org |

| 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives | Escherichia coli | Zone of Inhibition (100 µg/ml) | 11-18 mm | rjptonline.org |

| Indole-thiadiazole conjugates | Staphylococcus aureus | Zone of Inhibition (150 µg/mL) | 11-14 mm | ijrpr.com |

| Indole-thiadiazole conjugates | Escherichia coli | Zone of Inhibition (150 µg/mL) | 13-18 mm | ijrpr.com |

| tris(1H-indol-3-yl)methylium salts | Staphylococcus aureus (MRSA) | MIC | 0.13-1.0 µg/mL | nih.gov |

| 5-Fluoroindole (B109304) | Serratia marcescens | Antimicrobial Activity | Significant | nih.gov |

Antifungal Efficacy against Fungal Pathogens (e.g., Candida spp., Aspergillus niger)

In addition to antibacterial effects, many indole derivatives exhibit potent antifungal activity against a range of human pathogens. nih.govresearchgate.net Fungal infections, particularly those caused by Candida and Aspergillus species, are a growing health concern, especially in immunocompromised patients. nih.govnih.gov

Research has shown that indole-based compounds can be effective against various fungal strains, including Candida albicans and Aspergillus niger. nih.goviosrphr.org For instance, certain 1-(1H-indol-3-yl) derivatives displayed fungicidal activity against multiple Candida species and Aspergillus niger at concentrations between 0.250 and 1 mg/mL. nih.gov The specific substitutions on the indole ring and side chains are critical for modulating this antifungal activity. nih.gov

The table below presents findings on the antifungal efficacy of various indole-related compounds.

| Compound/Derivative Class | Test Organism | Activity Measurement | Result | Source |

| 1-(1H-indol-3-yl) derivatives | Candida albicans (ATCC 10531) | MIC | 0.250 - >1 mg/mL | nih.gov |

| 1-(1H-indol-3-yl) derivatives | Aspergillus niger (ATCC 16404) | MIC | 0.250 - >1 mg/mL | nih.gov |

| Indole derivatives with 1,2,4-triazole | Candida albicans | MIC | 0.78 - >400 µg/mL | nih.gov |

| Indole derivatives with 1,2,4-triazole | Candida krusei | MIC | 0.78 - >400 µg/mL | nih.gov |

| Carbazole derivatives (A & B) | Candida albicans | Zone of Inhibition | Excellent | iosrphr.org |

| Carbazole derivatives (A & B) | Aspergillus niger | Zone of Inhibition | Excellent | iosrphr.org |

Antitubercular Potential

The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. Indole derivatives have emerged as a promising class of compounds in this regard. Research has shown that modifications to the indole core can lead to potent activity against Mycobacterium tuberculosis.

While direct studies on the antitubercular activity of this compound are not extensively documented, the potential of the core 5-fluoroindole structure has been investigated. A study on 5-fluoroindole demonstrated its ability to reduce the bacterial burden in a murine model of Mycobacterium tuberculosis infection. nih.gov This suggests that the 5-fluoroindole moiety itself contributes to antimycobacterial effects, likely by interfering with essential biosynthetic pathways in the bacterium. nih.gov

Furthermore, extensive research into indole-2-carboxamide analogues has led to the identification of compounds with exceptional activity against actively replicating M. tuberculosis, with minimum inhibitory concentration (MIC) values in the low nanomolar range. nih.gov These findings highlight the potential of the indole scaffold in the development of new antitubercular drugs. The structure-activity relationship studies of various carboxamide derivatives have further underscored the importance of the indole nucleus in designing potent antitubercular agents. nih.gov Given the established activity of the 5-fluoroindole core, it is plausible that this compound and its analogues could exhibit valuable antitubercular properties, warranting further investigation.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases. The search for new anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Halogenated indole derivatives have shown potential in modulating inflammatory pathways.

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. The indole ring is a core structure in some established NSAIDs, such as indomethacin (B1671933). nih.gov

Beyond COX inhibition, the anti-inflammatory potential of compounds can be assessed by their ability to modulate other key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

Antineoplastic and Cytotoxic Potential

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against a variety of cancer cell lines. nih.gov The unique chemical properties of the indole ring allow for diverse substitutions that can enhance anticancer efficacy. nih.gov

While direct in vitro anticancer screening data for this compound is limited, studies on structurally similar compounds provide strong indications of its potential. For example, a series of spiroindolo[3,2-b]carbazoles, which are complex indole derivatives, exhibited significant cytotoxicity against human lung carcinoma (A-549), human breast carcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines. researchgate.net

More specifically, investigations into indole-sulfonamide derivatives have shown that many of these compounds exhibit anticancer activity, particularly against the MOLT-3 cell line. acs.org The cytotoxic effect was often enhanced by the presence of electron-withdrawing groups on the benzene (B151609) ring. acs.org Furthermore, research on other indole-based compounds has demonstrated their ability to inhibit the growth of various cancer cell lines, with some exhibiting GI50 values in the nanomolar range. researchgate.net These studies collectively support the hypothesis that the indole nucleus is a valuable pharmacophore for the design of novel anticancer agents. The presence of a fluorine atom in this compound may further enhance its cytotoxic potential, a common strategy in medicinal chemistry to improve biological activity.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Spiroindolo[3,2-b]carbazoles | A-549, MCF-7, HCT-116 | High percentage of growth inhibition (85.7% to 98.6%) | researchgate.net |

| Indole-sulfonamides | MOLT-3 | IC50 range of 10.65–56.39 μM | acs.org |

| Dihydrofolate reductase targeting indoles | 60 human tumor cell lines | Appreciable anticancer properties with GI50 in nM range | researchgate.net |

The cytotoxic effects of indole derivatives against cancer cells are often mediated through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like kinases, and interference with microtubule dynamics. While the specific mechanism for this compound has not been elucidated, the broader class of indole compounds offers insights into potential pathways.

Many indole-based anticancer agents have been shown to act via multiple targets, such as topoisomerase, tubulin, and various kinases. nih.gov For instance, certain chalcone-indole derivatives have been found to effectively suppress cancer cell proliferation by targeting tubulin. nih.gov The morpholine (B109124) substitution at the 3-position of the indole ring has also been noted to enhance anticancer activity. nih.gov The structural features of this compound, particularly the indole core and the propanol (B110389) side chain, are common motifs in compounds designed to interact with these cellular targets. The fluorine substitution can further influence binding affinity and metabolic stability, potentially leading to a more potent and selective cytotoxic effect. Further studies are required to delineate the precise molecular mechanisms by which this compound and its analogues exert their potential antineoplastic effects.

Antiviral Properties and Applications

The indole nucleus is a key pharmacophore in the development of antiviral agents, with numerous derivatives demonstrating efficacy against a range of viruses. nih.govfrontiersin.org Research into fluorinated indoles and indole-3-carboxylic acid derivatives has revealed promising antiviral activities.

One study highlighted a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov The compound also showed a high selectivity index of 78.6, indicating a favorable profile for potential drug development. nih.gov

The antiviral potential of indole derivatives is often attributed to their ability to interfere with viral entry and replication processes. The structural similarities between these active compounds and this compound, particularly the halogenated indole core, suggest that it may also possess antiviral properties worthy of investigation.

| Compound | Virus | Activity | Concentration for Complete Inhibition | Selectivity Index (SI) |

|---|---|---|---|---|

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Inhibition of viral replication | 52.0 μM | 78.6 |

Neurotropic and Neurodegenerative Disease Research

Indole derivatives are actively being explored for their potential in treating neurodegenerative diseases, with research focusing on their ability to promote neuronal health and inhibit pathological protein aggregation.

The promotion of neurite outgrowth is a crucial aspect of neuronal regeneration and a key therapeutic strategy for neurodegenerative disorders. Studies on analogues of this compound have shown promising results in this area. For instance, indole-3-lactic acid has been found to substantially enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, with the most significant effect observed at a concentration of 100 nM. nih.gov This effect is believed to be mediated through the Ras/ERK pathway. nih.gov

Furthermore, several indole/indolylquinoline derivatives have been shown to promote neurite outgrowth in SH-SY5Y cells, a human neuroblastoma cell line. nih.gov This suggests that the indole scaffold can serve as a basis for the development of compounds that support neuronal regeneration.

| Compound | Cell Line | Effect | Effective Concentration | Pathway Implicated |

|---|---|---|---|---|

| Indole-3-lactic acid | PC12 | Enhanced NGF-induced neurite outgrowth | 100 nM | Ras/ERK pathway |

| Indole/indolylquinoline derivatives (NC009-1, NC009-7) | SH-SY5Y | Promoted neurite outgrowth | Not specified | Enhancement of HSPB1 expression |

The aggregation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.gov The inhibition of tau aggregation is therefore a significant therapeutic target. nih.gov Various indole derivatives have been investigated for their ability to inhibit this process.

Research has shown that certain indole and indolylquinoline compounds can reduce the misfolding of the tau protein. nih.gov These compounds have been found to decrease the fluorescence of thioflavin S, a dye that binds to aggregated tau, indicating a reduction in tau aggregation. nih.gov While direct evidence for this compound is not yet available, the established anti-aggregation properties of its structural analogues make it a person of interest for further research in this area.

Enzyme Inhibition and Modulation

The ability of indole derivatives to interact with and modulate the activity of various enzymes is another area of active research.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. mdpi.com Several indole compounds have been identified as tyrosinase inhibitors. nih.gov For example, indole and tryptophan have been shown to inhibit the tyrosinase reaction. nih.gov The mechanism of inhibition is often related to the ability of the indole ring to interact with the active site of the enzyme. nih.gov Given that indole-3-ethanol (tryptophol) has demonstrated significant tyrosinase inhibition activity, it is plausible that this compound could exhibit similar properties. mdpi.com

| Compound | Enzyme | Inhibitory Effect |

|---|---|---|

| Indole | Tyrosinase | Inhibition of enzyme reaction |

| Tryptophan | Tyrosinase | Inhibition of enzyme reaction |

| Indole-3-ethanol (Tryptophol) | Tyrosinase | Significant inhibition activity |

Beyond tyrosinase, indole derivatives have been shown to interact with a variety of other enzymes and receptors. For instance, novel indole-3-heterocycles have been synthesized and identified as potent agonists of the CB1 receptor. nih.gov Additionally, a 2-propanol analogue of an indole derivative was identified as a potent activator of the ITIM-mediated function of the IDO1 enzyme, which is involved in immune regulation. nih.gov These findings underscore the diverse pharmacological potential of the indole scaffold and suggest that this compound could have a range of biological targets.

Mechanistic Elucidation of 3 5 Fluoro 1h Indol 3 Yl Propan 1 Ol Bioactivity

Molecular Target Identification and Characterization

While direct studies on 3-(5-fluoro-1H-indol-3-yl)propan-1-ol are limited, research on analogous 5-fluoroindole (B109304) structures points towards several potential molecular targets. These targets are primarily proteins, such as enzymes and receptors, that play crucial roles in various physiological processes. The identification of these targets is the first step in understanding the compound's mechanism of action.

One significant class of potential targets for 5-fluoroindole derivatives is serotonin (B10506) (5-HT) receptors . nih.gov Many indole-based compounds exhibit affinity for these receptors due to the structural similarity of the indole (B1671886) core to the neurotransmitter serotonin. nih.gov Specifically, derivatives of indole have been shown to bind to 5-HT1A and 5-HT2A receptors, which are implicated in mood, cognition, and memory. nih.gov The presence of a fluorine atom at the 5-position of the indole ring can influence the binding affinity and selectivity for different 5-HT receptor subtypes. nih.gov

Another potential molecular target for compounds with a 5-fluoroindole scaffold is α-glucosidase . nih.govnih.gov This enzyme is involved in the breakdown of carbohydrates in the digestive tract, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on 5-fluoro-2-oxindole derivatives have demonstrated their potential as α-glucosidase inhibitors. nih.govnih.gov

Furthermore, components of the PI3K/Akt/mTOR signaling pathway have been identified as targets for indole compounds. nih.govnih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often associated with cancer. nih.gov Indole-3-carbinol (B1674136) and its derivatives have been shown to inhibit the activity of key proteins in this pathway, such as Akt. nih.gov

The table below summarizes the potential molecular targets for 5-fluoroindole derivatives based on studies of analogous compounds.

| Potential Molecular Target | Function | Therapeutic Relevance |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Neurotransmission | Depression, Anxiety, Schizophrenia |

| α-Glucosidase | Carbohydrate Digestion | Type 2 Diabetes |

| PI3K/Akt/mTOR Pathway Components | Cell Growth, Proliferation, Survival | Cancer |

Ligand-Receptor/Enzyme Interaction Dynamics

The interaction between a ligand, such as a 5-fluoroindole derivative, and its biological target is a dynamic process governed by various non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific nature of these interactions determines the binding affinity and selectivity of the compound.

In the context of serotonin receptors , the indole nucleus of the ligand typically forms key interactions within the binding pocket. For instance, the NH group of the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking with aromatic residues of the receptor. nih.gov The propanol (B110389) side chain of this compound could also form hydrogen bonds with the receptor. The main interaction for indole derivatives with serotonin receptors often involves a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp3.32) in the receptor. nih.gov

For α-glucosidase inhibition , 5-fluoro-2-oxindole derivatives have been shown to bind to the active site of the enzyme. nih.gov Kinetic studies have revealed that these compounds can act as reversible and mixed-type inhibitors. researchgate.net This suggests that they can bind to both the free enzyme and the enzyme-substrate complex.

The interaction of indole derivatives with the PI3K/Akt pathway often involves direct binding to the kinase domain of these proteins. This binding can prevent the phosphorylation of downstream targets, thereby inhibiting the signaling cascade. nih.gov

Cellular Pathway Modulation

By interacting with specific molecular targets, 5-fluoroindole derivatives can modulate various cellular signaling pathways, leading to a range of biological effects.

The modulation of serotonergic pathways is a primary consequence of binding to 5-HT receptors. nih.gov Activation or inhibition of these receptors can alter neurotransmitter release and neuronal excitability, which can have profound effects on mood and behavior. nih.gov For example, agonistic activity at the 5-HT1A receptor is a feature of some anxiolytic and antidepressant drugs. nih.gov

Inhibition of α-glucosidase by 5-fluoroindole derivatives would lead to a reduction in glucose absorption from the intestine. nih.gov This modulation of carbohydrate metabolism can help to control postprandial hyperglycemia in individuals with type 2 diabetes.

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer. nih.gov Indole compounds, such as indole-3-carbinol and its dimer 3,3'-diindolylmethane, have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis. nih.govnih.gov These compounds can also modulate the downstream transcription factor NF-κB, which plays a role in inflammation, invasion, and angiogenesis. nih.gov

| Cellular Pathway | Effect of Modulation by Indole Derivatives | Potential Therapeutic Outcome |

| Serotonergic Signaling | Altered neurotransmission | Treatment of psychiatric disorders |

| Carbohydrate Metabolism | Decreased glucose absorption | Management of type 2 diabetes |

| PI3K/Akt/mTOR Signaling | Inhibition of cell growth and survival | Cancer therapy |

Influence of the Fluorine Atom on Molecular Recognition and Binding Affinity

The introduction of a fluorine atom at the 5-position of the indole ring can have a significant impact on the molecule's properties and its interaction with biological targets. Fluorine is a small, highly electronegative atom that can alter the electronic distribution, lipophilicity, and metabolic stability of a compound.

The high electronegativity of fluorine can lead to changes in the acidity or basicity of nearby functional groups, which can affect the ionization state of the molecule at physiological pH and influence its binding to a target. benthamscience.com In the context of serotonin receptor binding, substitution with a halogen like fluorine at the C-5 position of the indole ring has been shown to result in more potent compounds compared to their unsubstituted counterparts. nih.gov The fluorine atom can also participate in favorable electrostatic and hydrogen-bond interactions within the binding pocket. benthamscience.com

Furthermore, the C-F bond is stronger than a C-H bond, which can enhance the metabolic stability of the compound by blocking sites of oxidative metabolism. This increased stability can lead to improved bioavailability and a longer duration of action. The substitution of hydrogen with fluorine can also increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular targets. benthamscience.com

Computational Chemistry Approaches (e.g., Molecular Docking, DFT Studies)

Computational methods, such as molecular docking and Density Functional Theory (DFT), are powerful tools for investigating the bioactivity of molecules like this compound at a molecular level.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nepjol.info This technique can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For 5-fluoroindole derivatives, docking studies have been employed to understand their binding to targets like α-glucosidase and components of the PI3K/Akt pathway. nih.gov These studies can provide insights into the structural basis for the observed inhibitory activity and guide the design of more potent analogs. nepjol.info

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. mdpi.com DFT calculations can provide information about a molecule's geometry, reactivity, and spectroscopic properties. mdpi.com For indole derivatives, DFT studies have been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be correlated with their bioactivity. researchgate.net These theoretical calculations can complement experimental data and provide a deeper understanding of the structure-activity relationships of these compounds. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 3 5 Fluoro 1h Indol 3 Yl Propan 1 Ol Derivatives

Impact of Indole (B1671886) Ring Substitutions on Bioactivity

The indole ring is a "privileged scaffold" in drug discovery, and its substitution pattern profoundly affects the biological activity of its derivatives. researchgate.netrsc.org For compounds related to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, modifications to the benzene (B151609) portion of the indole nucleus are critical for modulating target affinity and specificity.

The presence and position of halogen atoms on the indole ring are significant determinants of bioactivity. Studies on various indole derivatives have shown that fluorination, in particular, can lead to enhanced biological effects. The fluorine atom at the C-5 position, as in the parent compound, is often favored. Research on related indolylpropylpiperazine derivatives targeting the serotonin (B10506) transporter (SERT) demonstrated that a C-5 halogen substitution (fluorine or bromine) results in more potent compounds compared to the unsubstituted analogue. nih.gov This enhancement is attributed to fluorine's ability to alter electronic properties and form favorable interactions, such as hydrogen bonds or dipole interactions, with protein targets. tandfonline.com The introduction of a 5-fluoro group has been shown to yield high affinity for certain prostanoid receptors as well. mdpi.com

Other substituents, such as methoxy (B1213986) groups, have also been explored. The position of a methoxy group can either increase or decrease activity depending on the specific biological target. mdpi.com For instance, in one study, methyl substitution at the N-1 position of the indole ring significantly enhanced anticancer activity by approximately 60-fold compared to the unsubstituted compound. nih.gov

| Scaffold Type | Substitution Position | Substituent | Observed Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Indolylpropylpiperazine | C-5 | Fluorine, Bromine | Increased potency for SERT | nih.gov |

| Indole Acetic Acid Analog | C-5 | Fluorine | High affinity for DP1 receptor | mdpi.com |

| Indole Derivative | N-1 | Methyl | ~60-fold enhancement of anticancer activity | nih.gov |

| Bis-indole | C-5 to C-5', C-5 to C-6', C-6 to C-5' | Indole Ring Linkage | Reduced activity compared to C-6 to C-6' linkage | nih.gov |

| Indole Derivative | C-7 | Various | Reduced receptor affinity | mdpi.com |

Role of the Propanol (B110389) Side Chain Length and Functionalization

The side chain at the C-3 position of the indole ring plays a critical role in orienting the molecule within a target's binding site and establishing key interactions. For this compound, both the length of the alkyl chain and the terminal alcohol functional group are key areas for SAR exploration.

Studies on related indole derivatives have demonstrated that the length of the C-3 alkyl chain is a critical parameter for potency. For a series of indole- and pyrrole-derived cannabinoids, receptor affinity and in vivo activity were directly related to the carbon chain length. limef.com While short side chains resulted in inactive compounds, chains with four to six carbons produced optimal activity. limef.com In another study on betulinic acid-indole derivatives, the length of the alkyl carbon chain between the indole and a thiazole (B1198619) ring was investigated, with a three-carbon chain showing the highest anti-proliferative activity. nih.gov This suggests that an optimal distance between the indole core and other interacting moieties is required for effective binding.

| Scaffold Type | Side Chain Modification | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| Indole-derived Cannabinoids | Alkyl chain length varied (C1-C6) | Optimal activity with 4 to 6 carbons | limef.com |

| Indole-Thiazole Hybrids | Alkyl chain length varied | Highest activity with a 3-carbon linker | nih.gov |

| Indole-3-propanamides | Terminal OH converted to propanamide | Generated antimicrobial and antitubercular activity | researchgate.netresearchgate.net |

| Indole-3-propionamides | Terminal OH converted to propionamide | Reduced cisplatin-induced Reactive Oxygen Species (ROS) | nih.gov |

Stereochemical Considerations and Enantiomeric Impact

Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. For derivatives of this compound, a chiral center can exist at the carbon atom bearing the hydroxyl group if a substituent is introduced at the C-1 or C-2 position of the propanol chain.

The synthesis and evaluation of enantiomerically pure compounds are essential to understanding their interaction with chiral biological targets like receptors and enzymes. nih.gov For example, in a study of novel ureidopropanamide derivatives, which share the 3-(1H-indol-3-yl)propane structural element, the (S)-enantiomer was identified as the lead agonist for the formyl peptide receptor 2 (FPR2). nih.gov Subsequent molecular modeling was used to define the basis for this chiral recognition by the receptor. nih.gov

Similarly, the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives involved the separation of diastereomers and subsequent hydrogenolysis to yield pure (R) and (S) enantiomers. nih.gov The absolute configuration of these enantiomers was confirmed through X-ray crystallography, a crucial step for establishing a definitive SAR. nih.gov These studies underscore that the three-dimensional arrangement of atoms is fundamental to molecular recognition and that one enantiomer is often significantly more active than the other. The development of enantioselective catalytic methods, such as those using chiral phosphoric acids, has become a key strategy for accessing single enantiomers of complex indole derivatives. sciencedaily.com

Scaffold Hopping and Hybrid Molecule Design

Scaffold hopping and hybrid molecule design are advanced strategies in medicinal chemistry aimed at discovering novel chemical classes with improved properties. Scaffold hopping involves replacing a core molecular framework (the scaffold) with a structurally different but functionally equivalent moiety, a process often guided by the concept of bioisosterism. nih.govmdpi.comresearchgate.netdocumentsdelivered.com The indole ring in this compound can be considered a scaffold that can be replaced by other heterocyclic systems to potentially improve pharmacokinetic properties, reduce toxicity, or find novel intellectual property. For example, benzofuran (B130515) has been studied as a bioisostere for the indole ring in the development of histone lysine (B10760008) methyl transferase inhibitors. eurjchem.com

Hybrid molecule design involves combining distinct pharmacophoric elements from different known active compounds into a single molecule. This approach aims to create a new chemical entity with a dual or enhanced mechanism of action. An indole-propanol moiety could be hybridized with other bioactive fragments. For instance, researchers have designed hybrid compounds by combining fragments of indomethacin (B1671933) (which contains an indole ring) and paracetamol to create novel anti-inflammatory agents. mdpi.com Similarly, indole-imidazole and indole-chalcone linked triazole hybrids have been synthesized to explore new biological activities. nih.govresearchgate.net These strategies represent rational approaches to move beyond simple decoration of the parent scaffold and into novel areas of chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the physicochemical properties that are most important for bioactivity.

For indole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. In one study involving indolylpropylpiperazine derivatives, 3D-QSAR models were developed and validated, providing a deeper understanding of the SAR for these compounds. nih.govnih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding properties are favorable or unfavorable for activity. For example, a QSAR model might indicate that a bulky, electron-donating group is preferred at the C-5 position of the indole ring, while a smaller, electron-withdrawing group is detrimental.

Such models are built using a training set of compounds with known activities and are validated using an external test set to ensure their predictive power. researchgate.net A statistically robust QSAR model (e.g., with high R², Q², and R²ext values) can then be used to guide the design of new derivatives of this compound with potentially higher activity. eurjchem.com Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of features necessary for biological activity and can be used for virtual screening to find novel, structurally diverse compounds. nih.govdergipark.org.tr

Preclinical Investigations and Translational Research

In Vitro Biological System Validations

Research on various 5-fluoroindole (B109304) derivatives has revealed a range of biological activities in in vitro settings. For instance, certain fluorinated indole (B1671886) compounds have been investigated for their potential as anticancer agents. Studies on 5-fluoroindole-3-acetic acid have shown cytotoxic effects on tumor cell lines when activated by horseradish peroxidase. nih.gov Additionally, derivatives such as 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have demonstrated notable anticancer activity against human lung (A549) and glioblastoma (U-87 MG) cell lines. dergipark.org.tr

In the realm of enzymatic inhibition, a series of (Z)-5-fluoro-3-(substituted-benzylidene)indolin-2-ones were synthesized and evaluated as potential α-glucosidase inhibitors. Several of these compounds exhibited significantly higher inhibitory activity than the reference drug, acarbose.

The antiviral potential of fluorinated indoles has also been a subject of investigation. Specifically, certain 4-fluoroindole (B1304775) derivatives have shown potent inhibitory activity against the Human Immunodeficiency Virus (HIV). nih.gov

It is important to reiterate that these in vitro activities are specific to the tested derivatives and cannot be directly extrapolated to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol.

In Vivo Efficacy Studies in Disease Models

Preclinical in vivo studies have been conducted on some 5-fluoroindole derivatives to assess their efficacy in various disease models. For example, the compound (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-yloxy)propan-2-ol (BMS-540215) demonstrated significant in vivo activity in human tumor xenograft models, highlighting its potential as a VEGFR-2 inhibitor for cancer therapy. nih.gov

In a different therapeutic area, a 6-fluoroindazole derivative was tested in a spontaneously hypertensive rat model, where it induced a notable drop in arterial blood pressure, suggesting potential antihypertensive effects. nih.gov

These examples of in vivo efficacy are for complex molecules that contain a fluoroindole moiety but are structurally distinct from this compound.

Pharmacokinetics and Pharmacodynamics in Preclinical Species

The introduction of fluorine into indole-based ligands has been shown to modulate their pharmacokinetic properties. In a study focused on 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, fluorination was found to significantly reduce the pKa of the compounds. This reduction in basicity led to a beneficial influence on oral absorption. nih.gov

Pharmacokinetic studies of 5-fluoroindole-3-acetic acid in mice showed that after intraperitoneal administration, significant levels of the compound could be detected in both plasma and tumor tissue. nih.gov For some 7-substituted carboxamide-4-fluoroindole derivatives with antiviral activity, in vivo studies in rats were conducted to determine their oral exposure. nih.gov

Toxicology and Safety Profiling

Limited toxicological and safety data are available for 5-fluoroindole derivatives. Safety data sheets for compounds like 5-fluoroindole and 5-fluoroindole-2-carboxylic acid indicate that they may cause skin, eye, and respiratory irritation. fishersci.comthermofisher.com However, comprehensive toxicology studies are generally specific to a single compound being developed as a drug candidate. For instance, a library of novel 5-fluorinated indole phytoalexins was screened for cytotoxic activity against human cancer cell lines, and one analog was noted for not causing toxicity to normal human umbilical vein endothelial cells (HUVEC), suggesting some level of selectivity. researchgate.net

It is imperative to conduct thorough toxicology and safety profiling for any new chemical entity, including this compound, before it can be considered for further development.

Conclusion and Future Directions in 3 5 Fluoro 1h Indol 3 Yl Propan 1 Ol Research

Current Understanding and Research Gaps

Direct research on 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is limited. Much of the current understanding is extrapolated from studies on structurally related compounds, such as other 5-fluoroindole (B109304) derivatives and molecules with a 3-substituted propanol (B110389) or propylamine (B44156) chain. The indole (B1671886) moiety is a well-established "privileged scaffold" in drug discovery, known for its presence in numerous bioactive natural products and synthetic drugs. mdpi.comresearchgate.net The addition of a fluorine atom at the C-5 position is a common strategy in medicinal chemistry to improve metabolic stability. researchgate.netpubcompare.ai

However, a significant gap exists in the literature regarding the specific biological activities, mechanisms of action, and synthetic pathways for this compound. While its analogue, 3-(5-fluoro-1H-indol-3-yl)propan-1-amine, has been investigated as a potential serotonin (B10506) receptor agonist, the pharmacological profile of the propanol variant is largely uncharacterized. ontosight.ai This lack of specific data underscores the need for foundational research into its physicochemical properties, synthesis, and biological screening.

| Current Understanding (Inferred from Related Compounds) | Identified Research Gaps for this compound |

|---|---|

| The 5-fluoroindole core enhances metabolic stability and bioavailability. chemimpex.compubcompare.ai | Lack of specific pharmacokinetic and pharmacodynamic data. |

| The indole scaffold is versatile for binding to various pharmacological targets. mdpi.com | Unknown primary biological targets and mechanisms of action. |

| Related 3-alkylindole derivatives show potential in neurology and oncology. ontosight.ainih.gov | No comprehensive screening for bioactivity across different disease models. |

| General synthetic routes for indole derivatives are well-established. openmedicinalchemistryjournal.comtandfonline.com | Need for optimized, high-yield synthesis protocols specific to this compound. |

Potential Therapeutic Avenues and Drug Development Prospects

Based on the broader family of fluorinated indoles, several therapeutic avenues for this compound can be hypothesized. The versatility of the indole nucleus allows its derivatives to interact with a wide range of biological targets, including enzymes, receptors, and protein-protein interfaces. mdpi.comresearchgate.net

Oncology: Certain fluorinated indole derivatives have shown potent cytotoxic activity, with some acting as prodrugs activated by specific enzymes within the tumor microenvironment. nih.govresearchgate.net For instance, 5-fluoroindole-3-acetic acid becomes a potent cytotoxin after oxidative activation by peroxidase. nih.govresearchgate.net Future research could explore whether this compound or its derivatives could be developed for targeted cancer therapy.

Antiviral Agents: The indole scaffold is a key component in many antiviral drugs. nih.gov Fluorinated indole derivatives have demonstrated significant activity against viruses such as HIV-1, Coxsackie B4 (CVB4), and Hepatitis C. nih.gov Screening this compound for efficacy against a panel of viruses could reveal new lead compounds for antiviral drug development.

Neurological and Psychiatric Disorders: The structural similarity to tryptamine (B22526) and the known activity of the related amine compound at serotonin receptors suggest a potential role in treating central nervous system (CNS) disorders. ontosight.ai Its properties could be explored for applications in depression, anxiety, or other neurological conditions.

Enzyme Inhibition: Indole derivatives have been successfully designed as inhibitors for various enzymes. For example, derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been identified as novel xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov Investigating the inhibitory potential of this compound against clinically relevant enzymes could open new therapeutic possibilities.

| Potential Therapeutic Area | Rationale Based on Indole Chemistry | Relevant Examples |

|---|---|---|

| Oncology | Indole derivatives can act as cytotoxic agents or enzyme-activated prodrugs. nih.govresearchgate.net | 5-Fluoroindole-3-acetic acid (prodrug for cancer therapy). nih.gov |

| Antiviral | Fluorinated indoles have shown potent inhibition of viral replication. nih.gov | Indole-carboxamide derivatives (anti-HIV-1 activity). nih.gov |

| Neurology | Structural similarity to neurotransmitters like serotonin; related compounds are serotonin receptor agonists. ontosight.ai | 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine (potential serotonin agonist). ontosight.ai |

| Anti-inflammatory / Enzyme Inhibition | The indole scaffold can be tailored to fit the active sites of various enzymes. nih.govrjpn.org | Indole-based chalcones (COX-1/COX-2 inhibitors). rjpn.org |

Emerging Methodologies and Interdisciplinary Approaches in Indole Research

Advancing the study of this compound from a compound of hypothetical interest to a viable lead molecule will require the integration of modern chemical and biological research methodologies.

Green and Efficient Synthesis: Traditional multi-step syntheses of indole derivatives are often being replaced by more sustainable "green chemistry" approaches. eurekaselect.comresearchgate.net Methodologies such as microwave-assisted synthesis, flow chemistry, and the use of nanocatalysts or biocatalysis could enable more efficient, scalable, and environmentally friendly production of this compound and its analogues. tandfonline.comnumberanalytics.com

Advanced Functionalization: Modern synthetic techniques like C-H activation and electrosynthesis are providing unprecedented tools for the precise and regioselective functionalization of the indole core. numberanalytics.comresearchgate.net These methods can be used to rapidly generate a library of derivatives based on the this compound scaffold, accelerating structure-activity relationship (SAR) studies.

Computational and In Silico Approaches: Computer-aided drug design (CADD) and molecular docking studies are indispensable tools for modern drug discovery. mdpi.com These in silico methods can predict the binding affinity of this compound with various biological targets, helping to prioritize experimental screening efforts and guide the rational design of more potent derivatives.

Interdisciplinary Research: The intersection of medicinal chemistry with materials science offers novel applications. For instance, indole derivatives have been synthesized as potential ligands for creating metal-organic frameworks (MOFs), which have applications in drug delivery and catalysis. nih.govresearchgate.net Exploring the potential of this compound in this context could lead to innovative biomedical materials.

The path forward for this compound research involves a systematic progression from foundational synthesis and characterization to broad biological screening and mechanistic studies. By leveraging emerging synthetic methodologies, computational tools, and interdisciplinary collaborations, the scientific community can efficiently bridge the existing knowledge gaps and determine the ultimate therapeutic value of this promising fluorinated indole.

常见问题

Q. What synthetic routes are recommended for preparing 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, and how can yield optimization be achieved?

The synthesis typically involves Friedel-Crafts alkylation of 5-fluoroindole with a propanol precursor. A methodological approach includes:

- Step 1: Reacting 5-fluoroindole with 3-chloropropanol under acidic conditions (e.g., AlCl₃ or BF₃·Et₂O) to form the indole-propanol backbone .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization: Temperature control (0–5°C during alkylation) and stoichiometric excess of 5-fluoroindole (1.2–1.5 eq) improve yields to >70%.

- Validation: Confirm regioselectivity via ¹H NMR (e.g., indole C3 proton at δ 7.2–7.4 ppm) and LC-MS (m/z ~209.2 [M+H]⁺) .

Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in this compound?

- Solvent Choice: Use deuterated chloroform (CDCl₃) for better solubility and resolution of aromatic protons.

- Key Peaks:

- ¹H NMR: Fluorine-induced deshielding of the indole C5 proton (δ 7.8–8.0 ppm) and hydroxyl proton (δ 1.8–2.2 ppm, broad).

- ¹³C NMR: Distinctive signals for C3 (δ 110–115 ppm) and the propanol chain (δ 60–65 ppm for C1-OH) .

- Advanced Techniques: HSQC and HMBC correlations resolve connectivity between the indole ring and propanol moiety .

Q. What analytical techniques are critical for confirming purity and structural integrity?

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is standard for research-grade material .

- Mass Spectrometry: ESI-MS (positive mode) confirms molecular weight (expected m/z 209.2 [M+H]⁺).

- Elemental Analysis: Match calculated vs. experimental C, H, N, F values (e.g., C₉H₁₀FNO requires C 64.65%, H 5.30%) .

Advanced Research Questions

Q. How does the 5-fluoro substituent influence electronic properties and biological interactions compared to non-fluorinated analogs?

- Electronic Effects: Fluorine increases electron-withdrawing character, reducing indole ring electron density. This enhances metabolic stability and alters binding affinity in enzyme assays (e.g., cytochrome P450 inhibition) .

- Biological Impact: Fluorination improves blood-brain barrier penetration in neuroactive compounds, as seen in fluorinated γ-amino alcohol derivatives .

- Comparative Data: Non-fluorinated analogs (e.g., 3-indol-3-ylpropan-1-ol) show 20–30% lower metabolic stability in hepatic microsome assays .

Q. What strategies address regioselectivity challenges during functionalization of the indole ring?

- Directing Groups: Use protecting groups (e.g., Boc on the indole nitrogen) to steer electrophilic substitution to the C5 position .

- Catalytic Control: Pd-mediated C–H activation selectively modifies the C5 position without competing C7 substitution .

- Validation: Monitor reaction progress with TLC (Rf ~0.3 in hexane/EtOAc 3:1) and LC-MS to detect byproducts .

Q. Are enantiomer-specific effects observed in biological activity, and how can chiral resolution be achieved?

- Stereochemical Impact: Enantiomers of fluorinated indole-propanol derivatives show divergent binding to serotonin receptors (e.g., (R)-enantiomer exhibits 10-fold higher affinity than (S)) .

- Resolution Methods:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers.

- Asymmetric Synthesis: Employ Evans oxazolidinone auxiliaries to synthesize enantiopure intermediates .

Q. How should safety protocols be adapted for handling fluorinated indole derivatives?

- Hazard Mitigation: Use fume hoods for synthesis steps involving volatile reagents (e.g., BF₃·Et₂O).

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams .

Data Contradiction Analysis

Q. How can conflicting literature data on metabolic stability be resolved?

- Contextual Factors: Differences in assay conditions (e.g., liver microsome source: human vs. rodent) significantly impact results.

- Method Harmonization: Standardize protocols using pooled human liver microsomes and NADPH cofactors.

- Statistical Validation: Triplicate experiments with error bars <10% ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。